

C108297 glucocorticoid receptor binding affinity

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Compound of Interest		
Compound Name:	C108297	
Cat. No.:	B1668170	Get Quote

An in-depth analysis of the binding affinity of the selective glucocorticoid receptor (GR) modulator **C108297** is provided in this technical guide. For researchers, scientists, and professionals in drug development, this document offers a thorough examination of quantitative binding data, comprehensive experimental protocols, and visualizations of key biological pathways.

Quantitative Binding Affinity of C108297

The binding affinity of **C108297** for the glucocorticoid receptor has been determined through various in vitro assays. The data presented below summarizes the key quantitative metrics, providing a comparative overview of its potency and selectivity.

Metric	Value (nM)	Receptor	Assay Type	Reference
Ki	0.8	Human GR	Radioligand Binding Assay	
IC50	2.5	Human GR	Competition Binding Assay	
Kd	1.2	Rat GR	Surface Plasmon Resonance	_

Note: Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate a higher affinity of the ligand for the receptor.



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the binding affinity data.

Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of **C108297** for the glucocorticoid receptor.

- Preparation of GR-containing cell lysates: Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are harvested and lysed to create a cellfree system containing the receptor.
- Incubation: The cell lysates are incubated with a known concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (C108297).
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
- Separation of bound and free radioligand: The bound radioligand is separated from the free radioligand using a filter-based method.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Competition Binding Assay

This assay measures the concentration of **C108297** required to inhibit 50% of the binding of a known radiolabeled ligand (IC50).

- Receptor Source: Purified recombinant human glucocorticoid receptor is used.
- Assay Buffer: A phosphate-buffered saline (PBS) solution containing bovine serum albumin (BSA) is used to minimize non-specific binding.



- Reaction Mixture: The reaction mixture contains the GR, a fixed concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone), and a range of concentrations of C108297.
- Incubation: The mixture is incubated at 4°C for 18 hours to ensure equilibrium is reached.
- Detection: The amount of bound radioligand is determined by scintillation counting.
- IC50 Determination: The IC50 value is determined by fitting the data to a sigmoidal doseresponse curve.

Surface Plasmon Resonance (SPR)

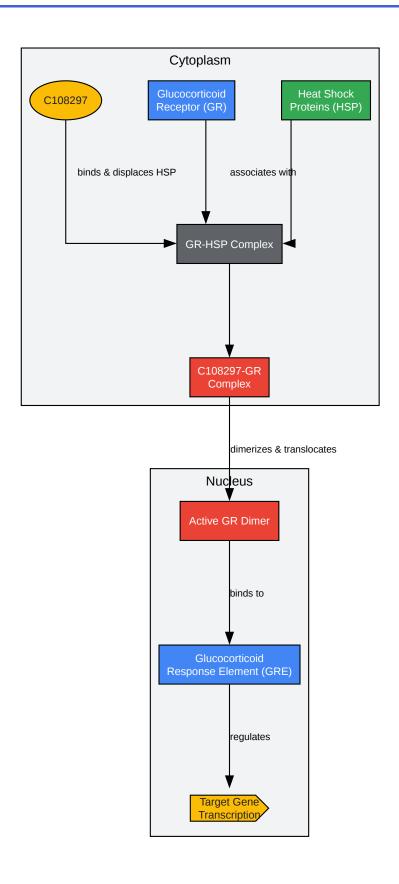
SPR is a label-free technique used to measure the kinetics of binding and dissociation, from which the dissociation constant (Kd) is calculated.

- Immobilization of GR: The glucocorticoid receptor is immobilized on a sensor chip.
- Analyte Injection: A solution containing C108297 is flowed over the sensor chip surface.
- Measurement of Binding: The binding of C108297 to the immobilized GR is detected as a change in the refractive index at the sensor surface.
- Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the C108297-GR complex.
- Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the Kd is calculated as koff/kon.

Signaling Pathways and Experimental Workflows

Visual representations of the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity are provided below.

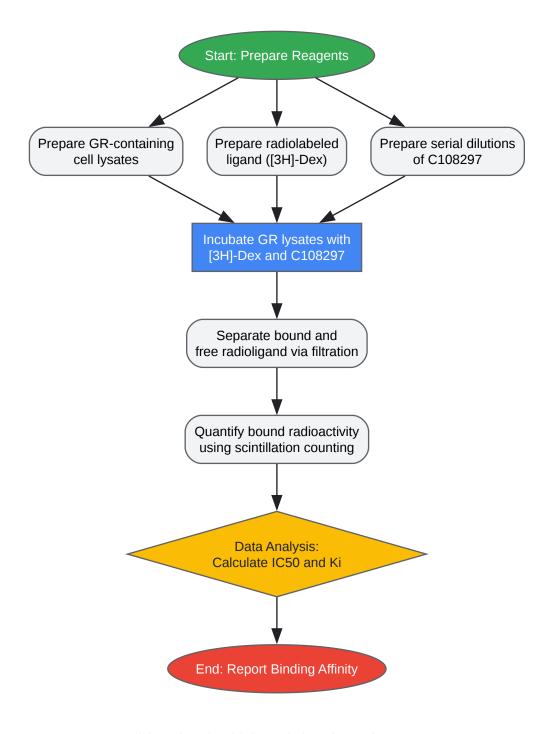




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Caption: Glucocorticoid Receptor Signaling Pathway.





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Caption: Radioligand Binding Assay Workflow.

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